3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole
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Overview
Description
3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole is a chemical compound with the molecular formula C16H13N3O4S It is characterized by the presence of a pyrazole ring substituted with a benzenesulfonyl group and a nitrophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzenesulfonamides, have been found to interact with various proteins and enzymes
Mode of Action
Amines, which are structurally similar to pyrazoles, are known to act as nucleophiles and can form products with a variety of electrophiles . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that sulfonamides and lipids, which are structurally similar to this compound, are widely found in natural products, bioactive substances, and pharmaceuticals . They are involved in a wide range of biological and pharmacological activities, suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Benzimidazole molecules, which are structurally similar to this compound, have been found to be effective against various strains of microorganisms . This suggests that the compound may have similar antimicrobial effects.
Biochemical Analysis
Molecular Mechanism
It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole typically involves the reaction of 3-[(benzenesulfonyl)methyl]-4-nitrobenzaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boron reagents and palladium catalysts.
Major Products Formed
Reduction: 3-{3-[(benzenesulfonyl)methyl]-4-aminophenyl}-1H-pyrazole.
Substitution: Various sulfonamide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-[(benzenesulfonyl)methyl]-4-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
Benzenesulfonamide derivatives: Compounds with similar sulfonyl groups that exhibit comparable biological activities.
Uniqueness
3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole is unique due to the combination of its pyrazole ring and the specific substitution pattern of the benzenesulfonyl and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-19(21)16-7-6-12(15-8-9-17-18-15)10-13(16)11-24(22,23)14-4-2-1-3-5-14/h1-10H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWQIAJPZTKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C3=CC=NN3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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